N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline
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Overview
Description
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline is a complex organic compound featuring a tetrazole ring, a cyclohexyl group, and a methoxyaniline moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline typically involves multistep reactions. One common method is the Ugi-azide multicomponent reaction, which is efficient for synthesizing 1,5-disubstituted tetrazoles . This reaction involves the use of isocyanides, aldehydes, amines, and azides under mild conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . Microwave-assisted synthesis and the use of catalysts like zinc salts or L-proline are also common to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include sodium azide for azide formation, and catalysts like zinc chloride for cycloaddition reactions . Microwave irradiation is often used to accelerate these reactions .
Major Products
Major products from these reactions include substituted tetrazoles and triazoles, which have significant applications in medicinal chemistry .
Scientific Research Applications
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Tetrazole derivatives are used in DNA synthesis and as bioisosteres in drug design.
Industry: Used in the development of explosives and propellants due to its high energy properties.
Mechanism of Action
The mechanism of action of N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring mimics the cis-amide bond of peptide bonds, enhancing metabolic stability and selectivity . This compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cilostazol: A tetrazole derivative used as an antiplatelet agent.
Losartan: An angiotensin II receptor antagonist with a tetrazole moiety.
Tomelukast: An anti-asthmatic drug containing a tetrazole ring.
Uniqueness
N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline is unique due to its combination of a tetrazole ring with a cyclohexyl group and a methoxyaniline moiety, which imparts distinct physicochemical properties and potential therapeutic benefits .
Properties
Molecular Formula |
C20H29N5O |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[1-(1-cyclohexyltetrazol-5-yl)cyclohexyl]-4-methoxyaniline |
InChI |
InChI=1S/C20H29N5O/c1-26-18-12-10-16(11-13-18)21-20(14-6-3-7-15-20)19-22-23-24-25(19)17-8-4-2-5-9-17/h10-13,17,21H,2-9,14-15H2,1H3 |
InChI Key |
DXSGBBRIPNUGKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4CCCCC4 |
Origin of Product |
United States |
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